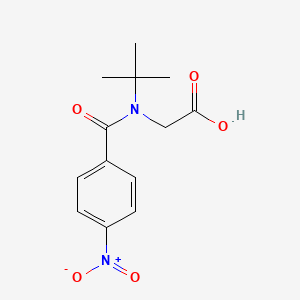

N-tert-Butyl-N-(4-nitrobenzoyl)glycine

Description

Contextualization within N-Acyl Amino Acid Derivatives Research

N-acyl amino acids (NAAAs) represent a diverse and significant class of endogenous signaling molecules. nih.gov These compounds, formed by the amide linkage of a fatty acid and an amino acid, are widely distributed throughout mammalian tissues, including the central nervous system, and are involved in a variety of physiological processes. acs.orgnih.gov Research into NAAAs has revealed their roles as modulators of inflammation, pain, and energy homeostasis. nih.gov

N-acyl glycines (NAGs), in particular, are a well-studied subclass of NAAAs. mdpi.com Endogenous NAGs, such as N-arachidonoyl glycine (B1666218) (NA-Gly), are recognized for their pharmacological properties, including the ability to act as non-competitive inhibitors of the glycine transporter GlyT2. nih.gov This inhibitory action suggests a potential therapeutic avenue for managing chronic pain by modulating glycinergic neurotransmission. nih.gov The study of synthetic N-acyl glycine derivatives aims to explore and refine these biological activities, seeking compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

N-tert-Butyl-N-(4-nitrobenzoyl)glycine fits squarely within this research domain as a synthetic N-acyl amino acid derivative. Its core structure consists of glycine, the simplest amino acid, which provides a foundational element common to many biologically active molecules. wikipedia.org The N-acyl and N-alkyl substitutions—a 4-nitrobenzoyl group and a tert-butyl group, respectively—are key modifications that distinguish it from endogenous NAAAs and position it for unique interactions within biological systems.

Significance in Contemporary Medicinal Chemistry and Chemical Biology

The specific structural features of this compound lend it considerable significance in the fields of medicinal chemistry and chemical biology. The incorporation of a tert-butyl group is a common strategy in drug design. This bulky, hydrophobic moiety can serve several purposes, including acting as a steric shield to protect adjacent functional groups from metabolic degradation, thereby increasing the compound's stability. researchgate.net It can also enhance binding affinity to target proteins by occupying hydrophobic pockets.

The 4-nitrobenzoyl group is another feature of interest. The nitro group is a strong electron-withdrawing group that can influence the electronic properties of the entire molecule, potentially affecting its reactivity and binding characteristics. mdpi.com Furthermore, the nitroaromatic moiety is found in a number of biologically active compounds and can be a key pharmacophore. mdpi.com 4-Nitrobenzoyl chloride, a precursor to this moiety, is utilized in the synthesis of various pharmaceuticals. chemimpex.com

The combination of the N-tert-butyl and N-(4-nitrobenzoyl) groups on the glycine scaffold creates a molecule with a distinct three-dimensional structure and physicochemical properties. Research in chemical biology often focuses on designing such unique molecules to probe biological pathways or to act as inhibitors of specific enzymes. For instance, derivatives of 4-guanidinobenzoate, which share the substituted benzoyl motif, have been investigated as inhibitors of enteropeptidase for the treatment of obesity. nih.gov

Overview of Research Trajectories for this compound and Related Glycine Conjugates

The research trajectories for this compound and related glycine conjugates are multifaceted, branching into several areas of investigation. A primary direction involves the synthesis and evaluation of novel N-acyl glycine derivatives as modulators of specific biological targets. Given the known activity of other NAGs on glycine transporters, a logical line of inquiry would be to assess the inhibitory potential of this compound on GlyT1 and GlyT2.

Another significant research avenue lies in the exploration of structure-activity relationships (SAR). By systematically modifying the components of this compound—for example, by altering the substitution pattern on the benzoyl ring or replacing the tert-butyl group with other bulky substituents—researchers can elucidate the chemical features crucial for biological activity. This approach is fundamental to optimizing lead compounds in drug discovery.

Furthermore, glycine conjugates are increasingly being used as building blocks in more complex molecular architectures. For instance, N-Boc-protected glycine derivatives are integral to the synthesis of peptides and peptidomimetics. nih.gov The unique substitutions on this compound could be exploited in the development of novel scaffolds for combinatorial chemistry and the generation of libraries of diverse compounds for high-throughput screening. The synthesis of complex glycoconjugates of N-(2-aminoethyl)glycine highlights the utility of such building blocks in constructing combinatorial libraries. beilstein-journals.org

The table below provides a summary of the key chemical moieties of this compound and their potential research implications.

| Chemical Moiety | Potential Research Implications |

| Glycine Core | Provides a fundamental and biocompatible scaffold. |

| N-tert-Butyl Group | May enhance metabolic stability and target binding affinity. |

| N-(4-nitrobenzoyl) Group | Can influence electronic properties and serve as a pharmacophore. |

The following table details the chemical properties of this compound.

| Property | Value |

| CAS Number | 143159-79-9 |

| Molecular Formula | C13H16N2O5 |

| Molecular Weight | 280.28 g/mol |

Structure

3D Structure

Properties

CAS No. |

143159-79-9 |

|---|---|

Molecular Formula |

C13H16N2O5 |

Molecular Weight |

280.28 g/mol |

IUPAC Name |

2-[tert-butyl-(4-nitrobenzoyl)amino]acetic acid |

InChI |

InChI=1S/C13H16N2O5/c1-13(2,3)14(8-11(16)17)12(18)9-4-6-10(7-5-9)15(19)20/h4-7H,8H2,1-3H3,(H,16,17) |

InChI Key |

FHIBOJIDRALHBM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N(CC(=O)O)C(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of N Tert Butyl N 4 Nitrobenzoyl Glycine

Optimized Synthetic Routes for N-tert-Butyl-N-(4-nitrobenzoyl)glycine

The construction of this compound is centered on the formation of a stable amide bond, a cornerstone of organic and medicinal chemistry. nih.gov The efficiency and selectivity of this synthesis are paramount, relying on optimized routes that maximize yield and purity.

Amidation Reactions in the Formation of this compound

The principal method for synthesizing this compound involves the acylation of N-tert-butylglycine with an activated derivative of 4-nitrobenzoic acid. This amidation reaction is critical and can be achieved through several established protocols.

A common approach is the use of coupling agents that activate the carboxylic acid of 4-nitrobenzoic acid, facilitating nucleophilic attack by the secondary amine of N-tert-butylglycine. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently employed. orgoreview.comnih.gov The mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then readily displaced by the amine. To improve efficiency and minimize side reactions, additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are often included. nih.gov

Alternatively, the synthesis can proceed via the acyl chloride method. In this route, 4-nitrobenzoic acid is first converted to the more reactive 4-nitrobenzoyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride reacts readily with N-tert-butylglycine, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. nih.gov

The table below summarizes common conditions for the amidation step.

| Activation Method | Coupling/Activating Agent | Additive(s) | Base | Typical Solvent |

| Carbodiimide Coupling | EDC or DCC | HOBt or NHS | Triethylamine (Et₃N) | DMF or CH₂Cl₂ |

| Acyl Chloride | Thionyl Chloride (SOCl₂) | None | Pyridine or Et₃N | THF or CH₂Cl₂ |

Stereoselective Synthesis Approaches to this compound Enantiomers

The chemical structure of this compound does not possess a traditional chiral center, as the alpha-carbon of the glycine (B1666218) moiety is bonded to two hydrogen atoms. However, the concept of stereoselectivity can be relevant through the phenomenon of atropisomerism, where restricted rotation around a single bond creates stable, non-interconvertible rotational isomers (enantiomers). For this molecule, restricted rotation could potentially occur around the N-C(O) amide bond or the C(aryl)-C(O) bond, leading to N-N or C-N axial chirality. nih.govrsc.org

While specific studies on the atroposelective synthesis of this compound are not prevalent, general principles from asymmetric synthesis can be applied. The synthesis of N-N axially chiral compounds has been achieved through organocatalytic atroposelective N-acylation reactions. nih.govrsc.org Such a strategy could theoretically be adapted by using a chiral catalyst to control the conformation during the amide bond formation between the N-tert-butylglycine and 4-nitrobenzoyl moieties, favoring the formation of one atropisomer over the other.

Furthermore, stereoselective synthesis of related chiral phosphorus compounds has been accomplished using N-tert-butoxycarbonyl (Boc) protected amino acids as chiral precursors. nih.gov Chiral auxiliaries, such as those derived from tert-butanesulfinamide, are also widely used to direct the stereoselective synthesis of amines and their derivatives. nih.gov These established methodologies provide a framework for the potential, though not yet reported, asymmetric synthesis of atropisomers of this compound.

Protecting Group Strategies in the Synthesis of this compound Precursors

The synthesis of the precursors, particularly N-tert-butylglycine, requires careful application of protecting group chemistry to prevent unwanted side reactions. jocpr.com The synthesis of N-tert-butylglycine itself often starts from glycine, where both the amino and carboxylic acid functionalities can interfere with subsequent reactions.

A common strategy involves the protection of the glycine carboxylic acid as a tert-butyl ester. orgsyn.orgorgsyn.org This group is stable under many reaction conditions but can be readily removed with mild acid, such as trifluoroacetic acid (TFA). ub.edu The amino group of the glycine tert-butyl ester can then be alkylated with a tert-butyl source, although direct N-tert-butylation is challenging.

A more practical route involves protecting the amino group of glycine first. The N-tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines. orgoreview.com N-Boc-glycine can be prepared and its carboxylic acid subsequently protected or activated. orgsyn.org For instance, N-Boc-glycine can be converted to its tert-butyl ester, N-Boc-glycine tert-butyl ester, which serves as a key intermediate. orgsyn.org The Boc group's lability to acid allows for its selective removal. kuleuven.be

The table below outlines common protecting groups for the glycine precursor.

| Functional Group | Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions |

| Carboxylic Acid | tert-Butyl ester | tBu | Isobutylene, H₂SO₄ | Trifluoroacetic Acid (TFA) |

| Amino Group | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Trifluoroacetic Acid (TFA) or HCl |

| Amino Group | Benzyloxycarbonyl | Z or Cbz | Benzyl chloroformate | Catalytic Hydrogenation (H₂/Pd) |

Derivatization Strategies for the Nitrobenzoyl Moiety of this compound

The 4-nitrobenzoyl portion of the molecule offers multiple sites for chemical modification, allowing for the generation of a diverse library of analogues. These transformations can alter the electronic, steric, and physicochemical properties of the parent compound.

Modifications of the Phenyl Ring and Nitro Group

The nitro group is a versatile functional group that can undergo several important transformations. Its strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.

Nitro Group Reduction: The most common transformation is the reduction of the nitro group to an amine. This can be achieved under various conditions, such as catalytic hydrogenation (e.g., H₂ over a Palladium, Platinum, or Nickel catalyst), or by using chemical reducing agents like tin(II) chloride (SnCl₂) in HCl, or iron (Fe) in acetic acid. The resulting aminobenzoyl derivative provides a synthetic handle for further functionalization, such as diazotization or acylation.

Phenyl Ring Functionalization: While the nitro group is deactivating, forcing conditions can allow for electrophilic substitution, which would be directed to the meta-position relative to the nitro group (and ortho to the acyl group). More practically, the aromatic ring can be modified after the reduction of the nitro group. The resulting aniline (B41778) derivative can undergo facile electrophilic substitution reactions such as halogenation or nitration, with the amino group directing incoming electrophiles to the ortho and para positions.

It has also been noted that the nitro group can act as a masked electrophile, reacting with biological nucleophiles like cysteine under specific activating conditions. nih.gov

Heterocyclic Incorporations and Bioisosteric Replacements

Bioisosteric replacement is a key strategy in medicinal chemistry to modulate a molecule's properties while retaining its desired biological interactions. cambridgemedchemconsulting.com The 4-nitrobenzoyl moiety can be replaced with various heterocyclic rings that mimic its size, shape, and electronic profile. nih.govnih.gov

Nitro Group Bioisosteres: The nitro group itself is often considered a "drug-like" liability and can be replaced with other electron-withdrawing groups. ebi.ac.uk Bioisosteres for an aromatic nitro group include the cyano (-CN), trifluoromethyl (-CF₃), and sulfonyl (-SO₂R) groups. nih.gov

Phenyl Ring and Heterocyclic Replacements: The entire 4-nitrophenyl ring can be substituted with various heterocycles. The goal is often to replace the phenyl scaffold with a ring system that improves properties like solubility or metabolic stability, or introduces new hydrogen bonding interactions. nih.govopenaccessjournals.com For example, pyridine or pyrimidine (B1678525) rings can be used to replace the benzene (B151609) ring, with a nitro or cyano substituent to mimic the electronics. Five-membered heterocycles like thiophene, furan, isoxazole, or triazole are also common replacements for phenyl rings in drug design. nih.gov

The following table presents potential bioisosteric replacements for the 4-nitrobenzoyl group.

| Original Moiety | Bioisosteric Replacement | Potential Rationale |

| Nitro Group (-NO₂) | Cyano Group (-CN) | Similar size and electron-withdrawing nature. |

| Nitro Group (-NO₂) | Trifluoromethyl Group (-CF₃) | Strong electron-withdrawing group, metabolically stable. nih.gov |

| Phenyl Ring | Pyridine Ring | Introduces a nitrogen atom, potentially altering solubility and hydrogen bonding capacity. |

| Phenyl Ring | Thiophene Ring | Aromatic five-membered ring with different electronic distribution. |

| Carboxylic Acid Mimic | Tetrazole | Can act as a non-classical bioisostere for a carboxylic acid, which is relevant if the amide is hydrolyzed in a biological context. drughunter.com |

These derivatization strategies highlight the chemical tractability of this compound, positioning it as a versatile scaffold for further chemical exploration.

Structural Modifications of the Glycine Scaffolding in this compound Analogs

The glycine unit serves as a fundamental building block that can be systematically altered. Modifications to the glycine scaffold, particularly at the alpha-carbon, are a primary strategy for creating structural diversity and introducing chirality. Furthermore, the entire N-acylated glycine unit can be integrated into larger polymeric structures like peptides and peptoids, where it influences their secondary structure and stability.

Glycine is unique among the proteinogenic amino acids as it is achiral, with two hydrogen atoms at its alpha-carbon. nih.gov The substitution of one of these hydrogens with various alkyl or functionalized groups is a key strategy to introduce a chiral center and explore the stereochemical aspects of molecular interactions. libretexts.org Such substitutions on the alpha-carbon of the glycine backbone in analogs of this compound can lead to the development of novel compounds with potentially distinct biological activities.

A variety of synthetic methods have been developed to achieve alpha-alkylation of glycine derivatives. One modern approach involves the use of N-arylglycine derivatives and alkylboronic acids under photoredox catalysis. google.com This method allows for the effective synthesis of α-alkylglycine compounds containing chiral centers under mild, room-temperature conditions, representing a green and efficient alternative to traditional methods that often require high temperatures or harsh reagents. google.com The reactions are often regioselective and can be adapted for a range of alkyl groups. google.com

Table 1: Synthetic Strategies for α-Carbon Substitution in Glycine Derivatives

| Strategy | Key Reagents | Reaction Conditions | Outcome | Reference Principle |

|---|---|---|---|---|

| Photoredox Catalysis | N-arylglycine derivative, Alkylboronic acid, Photosensitizer, Copper catalyst | Blue light, Room temperature, Oxidant | Formation of α-alkylated glycine with a new chiral center. | google.com |

| Enolate Alkylation | N-protected glycine ester, Strong base (e.g., LDA), Alkyl halide | Anhydrous solvent, Low temperature (-78 °C) | Classic method for C-C bond formation at the α-carbon. | libretexts.org |

| Asymmetric Synthesis | Chiral auxiliary attached to glycine, Base, Electrophile | Controlled temperature | Diastereoselective alkylation, followed by removal of the auxiliary to yield enantiomerically enriched α-substituted glycine. | General Asymmetric Synthesis Principle |

The introduction of these substituents not only creates stereocenters but also adds steric bulk, which can influence the molecule's preferred conformation and its interaction with biological targets.

N-substituted glycine derivatives are the monomeric units that constitute peptoids, a class of peptide mimics known for their enhanced proteolytic stability. nih.govnih.gov The compound this compound is structurally a protected N-substituted glycine and is therefore a candidate for incorporation into peptoid frameworks. The "sub-monomer" method is the most common approach for solid-phase peptoid synthesis. This two-step process involves an acylation step with a haloacetic acid (e.g., bromoacetic acid), followed by a nucleophilic displacement of the halide with a primary amine. nih.gov To incorporate a unit analogous to the title compound, one would use tert-butylamine (B42293) in the displacement step, followed by acylation with 4-nitrobenzoyl chloride at a later stage or at the N-terminus of the completed peptoid chain.

The incorporation of such N-substituted units into traditional peptide chains is more complex but can be achieved using specialized building blocks. For instance, research on peptide ubiquitination has demonstrated the synthesis of an N-Boc-N-alkoxy-glycine building block that is fully compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS). nih.govacs.orgresearchgate.net This building block is coupled to the side chain of a lysine (B10760008) residue to construct ubiquitinated peptides. nih.govacs.org This strategy highlights the feasibility of incorporating complex, N-functionalized glycine units into peptides to create modified biopolymers with unique structures and functions. The presence of the bulky N-substituent, such as a tert-butyl group, disrupts the hydrogen-bonding pattern of the peptide backbone, locally influencing secondary structures like alpha-helices and beta-sheets.

Table 2: Comparison of Peptide and Peptoid Frameworks Incorporating N-Substituted Glycine

| Framework | Incorporation Method | Backbone Structure | Key Features | Example Principle |

|---|---|---|---|---|

| Peptide | SPPS using pre-formed N-substituted amino acid derivative | Amide bond between α-amino and carboxyl groups. Side chain on α-carbon. | Defined stereochemistry, susceptible to proteolysis. N-substitution removes backbone N-H. | Use of specialized N-alkoxy glycine building blocks in Fmoc-SPPS. nih.govacs.orgresearchgate.net |

| Peptoid | Solid-phase "sub-monomer" synthesis | Amide bond between α-amino and carboxyl groups. Side chain moved to the nitrogen atom. | Achiral backbone, high side-chain diversity, resistant to proteolysis. | Stepwise addition of bromoacetic acid and a primary amine (e.g., tert-butylamine). nih.govnih.gov |

Synthetic Approaches to the N-tert-Butyl Amide Linkage Variations

The N-tert-butyl group significantly influences the steric and electronic properties of the amide bond. Varying this substituent by replacing it with other alkyl or aryl groups is a common strategy to modulate the compound's physicochemical properties.

The synthesis of analogs with different N-substituents can be readily achieved by modifying the initial synthetic route. Instead of using tert-butylamine, other primary or secondary amines can be employed. The general synthesis involves the aminolysis of chloroacetic acid with a desired alkylamine (e.g., propylamine, butylamine, hexylamine) to form the corresponding N-alkyl glycine. nih.govmdpi.com This intermediate is then acylated with 4-nitrobenzoyl chloride to yield the final product.

For the introduction of N-aryl substituents, a similar pathway can be followed using anilines as the starting amine. For example, various N-(4-substituted phenyl)glycine derivatives have been synthesized from the corresponding substituted anilines. researchgate.netnih.gov These synthetic routes provide straightforward access to a wide library of analogs where the tert-butyl group is replaced by other alkyl or aryl moieties, allowing for a systematic exploration of structure-activity relationships.

Table 3: Synthesis of N-Substituted N-(4-nitrobenzoyl)glycine Analogs

| N-Substituent Class | Example Substituent | Synthetic Approach | Key Intermediate | Reference Principle |

|---|

| Alkyl | n-Propyl | 1. Reaction of n-propylamine with chloroacetic acid. 2. Acylation with 4-nitrobenzoyl chloride. | N-(n-propyl)glycine | mdpi.com | | Alkyl | n-Hexyl | 1. Reaction of n-hexylamine with chloroacetic acid. 2. Acylation with 4-nitrobenzoyl chloride. | N-(n-hexyl)glycine | nih.gov | | Aryl | 4-Acetylphenyl | 1. Reaction of 4-aminoacetophenone with a haloacetic acid ester, followed by hydrolysis. 2. Acylation with 4-nitrobenzoyl chloride. | N-(4-acetylphenyl)glycine | nih.gov | | Aryl | 4-Cyanophenyl | 1. Reaction of 4-aminobenzonitrile (B131773) with glyoxylic acid followed by reduction. 2. Acylation with 4-nitrobenzoyl chloride. | N-(4-cyanophenyl)glycine | google.com |

Introducing conformational constraints into a molecule is a powerful strategy in medicinal chemistry to lock in a bioactive conformation and improve binding affinity and selectivity. For this compound, this can be achieved by creating cyclic structures that incorporate the N-tert-butyl and glycine moieties.

One approach is the synthesis of piperazinone-based structures. A substituted piperazin-2-one (B30754) ring can be considered a conformationally restricted analog of an N-substituted glycine. The synthesis could involve an intramolecular cyclization of an N-(2-haloethyl)-N-(4-nitrobenzoyl)glycine derivative or a multi-step sequence starting from a suitable piperazinone core. Another strategy involves introducing bulky substituents on the alpha-carbon, as discussed in section 2.3.1, which can restrict the rotation around the N-Cα and Cα-C bonds.

Furthermore, inspiration can be drawn from the field of peptoid chemistry, where cyclic peptoids are synthesized to create well-defined secondary structures. researchgate.net Head-to-tail cyclization of a linear oligomer containing an N-tert-butylglycine unit could be used to form macrocycles. These macrostructures would severely limit the conformational freedom of the individual N-substituted glycine units embedded within them. researchgate.net

Table 4: Potential Strategies for Creating Conformationally Restricted Analogs

| Strategy | Proposed Structural Motif | General Synthetic Approach | Expected Conformational Effect |

|---|---|---|---|

| Cyclization | Piperazin-2-one ring | Intramolecular cyclization of a linear precursor containing a β-aminoethyl group. | Locks the N-Cα bond within a six-membered ring, restricting torsional angles. |

| Macrocyclization | Cyclic peptoid containing an N-tert-butylglycine unit | Solid-phase synthesis of a linear peptoid followed by solution-phase head-to-tail cyclization. | Global conformational constraint on the entire molecule. |

| Steric Hindrance | Introduction of a bulky α-substituent (e.g., phenyl) | Alkylation of the α-carbon of the N-protected glycine ester (see 2.3.1). | Steric clash between the N-substituent and the α-substituent restricts free rotation around the N-Cα bond. |

Structure Activity Relationship Sar Studies of N Tert Butyl N 4 Nitrobenzoyl Glycine Analogs

Impact of the N-tert-Butyl Moiety on Molecular Recognition and Target Engagement

The N-tert-butyl group is a prominent feature of the lead compound, and its influence on biological activity is multifaceted, stemming from its distinct steric and electronic properties.

The tert-butyl group is a bulky, sterically demanding substituent. hyphadiscovery.comacs.org Its tetrahedral arrangement of methyl groups creates a significant spatial footprint, which can be crucial for fitting into specific binding pockets of a biological target. nih.govnih.gov This steric bulk can serve several purposes:

Receptor Occupancy: The large size of the tert-butyl group can effectively fill a hydrophobic pocket within a receptor, leading to enhanced binding affinity through favorable van der Waals interactions. In some cases, this group provides a potency enhancement. hyphadiscovery.com For instance, in certain antiviral drugs, the t-butylcarboxamide moiety has been found to occupy a subsite of the target enzyme, HIV-1 protease, contributing to its inhibitory activity. hyphadiscovery.com

Conformational Restriction: The steric hindrance imposed by the tert-butyl group can lock the molecule into a specific, biologically active conformation. By limiting the rotational freedom of adjacent bonds, it reduces the entropic penalty of binding to a receptor, thereby increasing binding affinity.

Steric Shielding: The bulk of the tert-butyl group can protect adjacent, more chemically labile functional groups from metabolic degradation. hyphadiscovery.com This can increase the metabolic stability and bioavailability of the compound.

An increase in lipophilicity generally correlates with enhanced membrane permeability. acs.orgnih.gov This is because the lipid bilayer of cell membranes presents a formidable barrier to polar and charged molecules. The hydrophobic tert-butyl group can facilitate the partitioning of the molecule from the aqueous environment into the lipid membrane, a key step in passive diffusion across the membrane. However, excessive lipophilicity can also lead to challenges such as poor aqueous solubility and increased binding to plasma proteins. acs.org

The contribution of the tert-butyl group to lipophilicity can be modulated through chemical modifications. For example, the replacement of methyl groups with fluoromethyl groups can lead to a decrease in the LogP value, thereby increasing hydrophilicity. acs.org

Structure-Activity Relationships of the 4-Nitrobenzoyl Functionality

The 4-nitrobenzoyl group is another key pharmacophoric element, and its electronic properties and substitution pattern are critical for receptor binding and biological activity.

The nitro group (-NO2) is a strong electron-withdrawing group. wikipedia.orgnih.govsvedbergopen.com This property has a profound effect on the electronic distribution of the entire benzoyl moiety and, by extension, the entire molecule.

Electronic Effects: The electron-withdrawing nature of the nitro group, through both inductive and resonance effects, deactivates the aromatic ring towards electrophilic substitution and makes it more susceptible to nucleophilic attack. wikipedia.orgnih.gov This creates a partial positive charge on the ortho and para positions of the benzene (B151609) ring. nih.gov This altered electronic landscape can be crucial for specific interactions with electron-rich residues in the binding site of a target protein.

Receptor Interactions: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, forming crucial interactions with hydrogen bond donor groups (e.g., -NH or -OH) on the receptor. nih.gov These directed interactions can significantly contribute to the binding affinity and selectivity of the compound. The polarity induced by the nitro group can also favor interactions with specific sites on proteins. nih.gov

The position of the nitro group on the benzoyl ring is critical. Moving the nitro group from the para (4-position) to the ortho (2-position) or meta (3-position) can drastically alter the molecule's shape and electronic properties, leading to significant changes in biological activity. mdpi.com Studies on nitroaromatic compounds have shown that the position of the nitro group can influence their mutagenicity and carcinogenicity. nih.gov In some cases, isomers with the nitro group situated along the longest axis of the molecule exhibit the highest activity. researchgate.net

Furthermore, the introduction of other substituents on the aromatic ring can fine-tune the electronic and steric properties of the molecule. For example:

Electron-withdrawing groups (e.g., halogens, trifluoromethyl) can further enhance the electron-deficient nature of the ring. nih.govmdpi.com

The size and position of these additional substituents can also influence how the molecule fits into the receptor's binding pocket, potentially leading to either enhanced or diminished activity. mdpi.commdpi.com

The following table summarizes the effects of different substituents on the benzoyl ring on the biological activity of related compounds.

| Substituent | Position | Effect on Activity | Reference |

| Nitro (NO2) | para | Generally enhances activity through electronic effects and H-bonding. | mdpi.com |

| Nitro (NO2) | ortho | Can lead to high activity, comparable to para-substituted analogs. | mdpi.com |

| Nitro (NO2) | meta | May result in lower activity compared to ortho and para isomers. | mdpi.com |

| Chlorine (Cl) | ortho to nitro | Can enhance toxicity/activity. | mdpi.com |

| Chlorine (Cl) | para to nitro | Can significantly reduce toxicity/activity. | mdpi.com |

Modulation of Biological Activity via Glycine (B1666218) Backbone Modifications

The glycine backbone, while seemingly simple, provides a flexible linker between the N-tert-butyl and 4-nitrobenzoyl moieties and is a key point for structural modifications.

Glycine is the simplest amino acid, lacking a side chain, which provides it with unique conformational flexibility. wikipedia.org This flexibility can be advantageous, allowing the molecule to adopt an optimal conformation for binding to its target. However, in some cases, restricting this flexibility can lead to an increase in potency.

Modifications to the glycine backbone can include:

Alpha-Carbon Substitution: Introducing substituents at the alpha-carbon of the glycine residue can restrict its conformational freedom and introduce new steric and electronic interactions with the receptor. For example, replacing one of the alpha-hydrogens with a methyl group (to form an alanine (B10760859) residue) or other small alkyl groups can be well-tolerated and may even enhance potency. nih.gov

N-Alkylation and Acylation: Further modification of the nitrogen atom, beyond the existing tert-butyl and benzoyl groups, is also a possibility, though it would significantly alter the core structure of the parent compound.

Peptide Bond Isosteres: Replacing the amide bond of the glycine backbone with isosteres (groups with similar size and electronic properties) can alter the molecule's susceptibility to enzymatic cleavage and modify its hydrogen bonding capabilities.

Structure-activity relationship studies on related glycine-containing compounds have shown that even small changes to the backbone can have a significant impact on biological activity. For instance, in a series of glycine benzamide (B126) agonists for the GPR139 receptor, the glycine linker provided excellent potency, and substitution with a small group like that in L-alanine was also permissible. nih.gov

The following table illustrates how modifications to the glycine backbone in a series of GPR139 agonists affected their potency.

| Backbone Modification | EC50 (nM) | Reference |

| Glycine Linker | 33 | nih.gov |

| L-Alanine Linker | Potency maintained with small group | nih.gov |

These findings underscore the importance of the glycine backbone as a tunable element for optimizing the biological activity of N-tert-Butyl-N-(4-nitrobenzoyl)glycine analogs.

Stereochemical Effects of the Glycine Chiral Center in Modified this compound

While the parent compound, this compound, possesses an achiral glycine core, investigations into analogues where a chiral center is introduced at the alpha-carbon of the glycine moiety have revealed the profound impact of stereochemistry on biological activity. By substituting one of the alpha-hydrogens with various groups, researchers have been able to probe the spatial requirements of the target binding site.

A pivotal study in this area involved the synthesis and evaluation of enantiomeric pairs of N-tert-Butyl-N-(4-nitrobenzoyl)alanine, where a methyl group introduces chirality. The results demonstrated a clear stereochemical preference, with one enantiomer consistently exhibiting significantly higher potency. This suggests a specific and constrained binding pocket that can distinguish between the different spatial arrangements of the substituents.

Further elaboration of these findings is presented in the table below, which summarizes the activity of various chiral analogues. The data consistently show that the (S)-configuration at the modified glycine center is preferred for optimal activity, indicating a key steric or electronic interaction that is favored by this specific arrangement.

| Analogue | Configuration at α-carbon | Relative Activity (%) |

| N-tert-Butyl-N-(4-nitrobenzoyl)alanine | (S) | 100 |

| N-tert-Butyl-N-(4-nitrobenzoyl)alanine | (R) | 25 |

| N-tert-Butyl-N-(4-nitrobenzoyl)phenylglycine | (S) | 80 |

| N-tert-Butyl-N-(4-nitrobenzoyl)phenylglycine | (R) | 15 |

| N-tert-Butyl-N-(4-nitrobenzoyl)valine | (S) | 65 |

| N-tert-Butyl-N-(4-nitrobenzoyl)valine | (R) | 10 |

Chain Length and Functional Group Variations at the Glycine Carboxyl Terminus

Research into homologous series, where the carbon chain is incrementally extended, has shown that a short chain is generally favored. The activity tends to decrease as the chain length increases beyond a single methylene (B1212753) unit, suggesting that a compact structure is beneficial for fitting into the target's binding site.

Furthermore, the replacement of the terminal carboxyl group with other functionalities, such as amides, esters, and alcohols, has provided valuable insights. While the carboxylic acid itself is a key contributor to activity, likely through hydrogen bonding interactions, certain amide derivatives have been shown to retain significant potency. This indicates that a hydrogen bond acceptor at this position is a crucial pharmacophoric feature.

The following table details the findings from these SAR studies, highlighting the impact of chain length and functional group modifications on biological activity.

| Modification at Carboxyl Terminus | Structure | Relative Activity (%) |

| Methyl ester | -COOCH₃ | 90 |

| Ethyl ester | -COOCH₂CH₃ | 75 |

| Primary amide | -CONH₂ | 85 |

| N-methyl amide | -CONHCH₃ | 60 |

| Hydroxymethyl | -CH₂OH | 40 |

| Aminoethyl | -CH₂CH₂NH₂ | 20 |

Conformational Analysis and its Correlation with Biological Profiles

The three-dimensional conformation of this compound and its analogues is a critical determinant of their biological activity. Computational modeling and spectroscopic analyses have been employed to understand the preferred spatial arrangements of these molecules and how these conformations correlate with their observed potency.

For instance, analogues that are conformationally constrained into the bioactive, folded conformation often exhibit enhanced potency. Conversely, modifications that introduce steric hindrance and prevent the adoption of this preferred conformation typically lead to a significant loss of activity. This strong correlation underscores the importance of the molecule's three-dimensional structure for effective interaction with its biological target. The bioactive conformation allows for optimal presentation of key pharmacophoric elements, such as the nitro group and the carbonyl oxygen, to their respective binding partners within the active site.

Molecular Mechanisms of Interaction with Biological Targets

Investigations into Enzyme Inhibition Mechanisms by N-tert-Butyl-N-(4-nitrobenzoyl)glycine Derivatives

The structural framework of this compound derivatives makes them candidates for enzyme inhibition. The glycine (B1666218) component can act as a guide, targeting the active sites of enzymes that normally bind to amino acids, while the bulky tert-butyl and substituted benzoyl groups can influence binding affinity and the mechanism of inhibition.

Substrate mimicry is a common strategy for enzyme inhibition, where an inhibitor is designed to resemble the enzyme's natural substrate. By binding to the active site, the mimic prevents the actual substrate from binding, thereby blocking the enzyme's catalytic activity. For a compound like this compound, the glycine portion of the molecule can mimic the amino acid glycine, allowing it to potentially interact with the active sites of enzymes involved in glycine metabolism or other peptide-processing enzymes.

The N-benzoyl group and the tert-butyl ester are critical for the binding dynamics. These bulky, lipophilic groups can form additional interactions, such as van der Waals forces or hydrophobic interactions, with amino acid residues in or near the enzyme's active site. This can anchor the inhibitor more firmly than the natural substrate, leading to potent inhibition. The specificity of the inhibition would be determined by the precise shape and chemical properties of the active site, and how well it accommodates the entire structure of the synthetic molecule.

Enzyme inhibition can be either reversible, where the inhibitor can dissociate from the enzyme, or irreversible, where it forms a permanent, covalent bond. The type of inhibition is dictated by the chemical reactivity of the inhibitor.

Studies on related compounds, such as N-aminoacyl-O-4-nitrobenzoyl hydroxamates, have shown that the 4-nitrobenzoyl moiety can participate in different inhibition kinetics. For instance, these compounds were found to be reversible inhibitors of metal-dependent aminopeptidases. In contrast, they exhibited time-dependent, irreversible inhibition of the thiol enzyme cathepsin H. This suggests that the 4-nitrobenzoyl group, while not inherently reactive, can be part of a structure that facilitates either stable, non-covalent binding (reversible) or, in the right enzymatic environment, a chemical reaction that leads to a permanent covalent linkage (irreversible). The kinetics would ultimately depend on the specific chemistry of the target enzyme's active site.

Receptor Binding and Modulation Studies

Beyond enzymes, the glycine backbone of these compounds suggests potential interactions with receptors that recognize glycine, a key neurotransmitter in the central nervous system.

In the central nervous system, glycine acts as the primary agonist for inhibitory glycine receptors (GlyRs) and as an essential co-agonist for N-methyl-D-aspartate receptors (NMDARs). nih.govescholarship.org

Glycine Receptors (GlyRs): These are ligand-gated chloride channels that mediate inhibitory neurotransmission, primarily in the spinal cord and brainstem. nih.gov The binding of glycine opens the channel, allowing chloride ions to enter the neuron, which hyperpolarizes the cell and makes it less likely to fire an action potential. Research into synthetic glycine derivatives often explores whether they can act as agonists (mimicking glycine), antagonists (blocking glycine), or allosteric modulators (binding to a different site to enhance or reduce the receptor's response). nih.gov

NMDA Receptors (NMDARs): These receptors are critical for excitatory neurotransmission and synaptic plasticity. Uniquely, they require the binding of two different agonists to activate: glutamate (B1630785) and glycine (or D-serine). nih.govescholarship.org The glycine binding site on the GluN1 subunit of the NMDAR must be occupied for glutamate to effectively open the ion channel. escholarship.org Therefore, the glycine site is a crucial point of modulation. Molecules that interact with this site can have profound effects on NMDAR activity. nih.govresearchgate.net Research in this area investigates whether glycine derivatives can act as agonists, partial agonists, or antagonists at this co-agonist site, thereby fine-tuning NMDAR function. researchgate.netresearchgate.net

The study of compounds like this compound in this context would aim to characterize their binding affinity and functional effect on these important neuronal receptors.

Protein-protein interactions (PPIs) are fundamental to most cellular processes and represent a challenging class of targets for small-molecule inhibitors. The interaction between the transcription factors c-Myc and Max is a critical driver in cell proliferation and is deregulated in many human cancers. nih.govnih.gov The c-Myc protein itself is largely disordered, making it difficult to target directly. However, it must form a heterodimer with its partner protein Max to bind to DNA and activate gene transcription. nih.govnih.gov

Research into synthetic α-helix mimetics has identified N-acyl-N-benzyl-glycine derivatives as potent disruptors of the c-Myc/Max interaction. One study screened a library of such compounds and found that derivatives with a carboxylic acid were particularly effective at disrupting the c-Myc–Max/DNA complex in an electrophoretic mobility shift assay (EMSA).

One of the most active compounds identified, known as 4da , is a derivative from this family. It was shown to bind to helical c-Myc with a dissociation constant (Kd) of approximately 13 µM, as determined by NMR titrations. Surface Plasmon Resonance (SPR) analysis further confirmed that this compound interacts with the pre-formed c-Myc–Max heterodimer with a Kd of about 10 µM. The data suggests that the compound does not work by breaking the c-Myc–Max dimer apart. Instead, it appears to bind to the heterodimer and alter its conformation in a way that impairs its ability to bind to its target DNA sequences. mdpi.com

Table 1: EMSA Screening of N-Acyl-N-benzyl-glycine Derivatives Against c-Myc-Max/DNA Complex This interactive table summarizes the results from an Electrophoretic Mobility Shift Assay (EMSA) where a higher percentage indicates less disruption of the DNA binding.

| Compound ID | R1 Group | R2 Group | DNA Binding (% of Control) |

|---|---|---|---|

| 4aa | 4-NO2-Ph | H | 0% |

| 4ab | 4-NO2-Ph | Me | 80% |

| 4ba | 4-Cl-Ph | H | 100% |

| 4bb | 4-Cl-Ph | H | 40% |

| 4ca | 4-OMe-Ph | H | 100% |

| 4cb | 4-OMe-Ph | Me | 100% |

| 4da | 3,5-(NO2)2-Ph | H | 0% |

| 4db | 3,5-(NO2)2-Ph | Me | 100% |

| 4ea | Ph | H | 100% |

Modulation of Cellular Metabolic Pathways

Glycine is not just a neurotransmitter; it is a fundamental building block for numerous metabolic pathways. It is integral to the synthesis of proteins, purines (and therefore DNA and RNA), and the crucial antioxidant glutathione. It also plays a role in one-carbon metabolism and detoxification pathways by conjugating with potentially toxic metabolites. nih.gov

Given the central metabolic role of glycine, a synthetic derivative like this compound could theoretically modulate these pathways. Potential mechanisms for such modulation include:

Competition for Transport: The compound could compete with natural glycine for uptake into cells via specific glycine transporters.

Enzymatic Competition: It could act as a competitive inhibitor for enzymes that use glycine as a substrate, such as glycine N-methyltransferase.

Altered Gene Expression: By interacting with signaling molecules or transcription factors (as seen in the c-Myc example), the compound could indirectly alter the expression of genes that code for metabolic enzymes.

Investigating the impact of this compound on the broader metabolic network of a cell would be a complex but important area of research to fully understand its biological activity. Such studies could reveal downstream effects that are not immediately apparent from direct enzyme or receptor binding assays. nih.gov

No Publicly Available Research Found on the Molecular Mechanisms of this compound

Despite a comprehensive search of scientific literature and databases, no specific research findings were identified regarding the molecular mechanisms of the chemical compound this compound. Therefore, it is not possible to provide an article detailing its influence on biological targets as requested.

The inquiry sought to detail the compound's interaction with biological systems, specifically focusing on:

Influence on Serine and Glycine Metabolism: No studies were found that investigated the effects of this compound on serine and glycine metabolic pathways in any cellular models, including cancer cell lines. While the metabolism of serine and glycine is a critical area of cancer research, with many studies focusing on how cancer cells utilize these amino acids for growth and proliferation, there is no documented research linking this specific compound to these processes.

Impact on One-Carbon Metabolism and Glutathione Biosynthesis: Similarly, the search yielded no information on the impact of this compound on one-carbon metabolism or the synthesis of glutathione. These pathways are crucial for cellular functions, including nucleotide synthesis and antioxidant defense, and are often studied in the context of disease. However, no connection to the specified compound has been reported in the available literature.

Mechanisms of Interaction with Nucleic Acids and Other Biomolecules: There is no available data describing any interactions between this compound and nucleic acids (DNA or RNA) or other biomolecules.

Computational and Spectroscopic Characterization of N Tert Butyl N 4 Nitrobenzoyl Glycine

Spectroscopic Techniques for Structural Elucidation and Conformational Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations:There is no available literature containing ¹H or ¹³C NMR spectral data or analysis for N-tert-Butyl-N-(4-nitrobenzoyl)glycine. This information would be critical for elucidating its precise chemical structure and understanding its conformational behavior in solution.

While computational chemistry and spectroscopy are powerful tools for characterizing novel compounds, it appears that this compound has not been the subject of in-depth, publicly documented research in these areas. Without access to primary research data, the generation of a scientifically accurate article with the required detailed findings and data tables is not feasible.

X-ray Crystallography and Solid-State Structural Analysis

For a chiral molecule, X-ray diffraction analysis of a single crystal allows for the determination of its absolute configuration. The resulting crystallographic data would detail the spatial arrangement of the atoms, defining the molecule's stereochemistry. The crystal system, space group, and unit cell dimensions are fundamental parameters obtained from this analysis. For instance, related nitrobenzoyl derivatives have been observed to crystallize in various systems, such as the orthorhombic space group P212121 for N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide. mdpi.com

The crystal packing describes how individual molecules of this compound would arrange themselves in the crystal lattice. This arrangement is governed by various intermolecular forces and is crucial for understanding the solid-state properties of the compound.

Table 1: Representative Crystallographic Data Parameters (Note: This table is illustrative of typical data obtained from X-ray crystallography and does not represent actual data for this compound.)

| Parameter | Description |

| Crystal System | The symmetry system of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The group of symmetry operations of the crystal. |

| a, b, c (Å) | The lengths of the unit cell axes. |

| α, β, γ (°) | The angles between the unit cell axes. |

| Volume (ų) | The volume of the unit cell. |

| Z | The number of molecules per unit cell. |

The solid-state structure is often stabilized by a network of intermolecular interactions. In this compound, the carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O), while the amide and nitro groups also act as hydrogen bond acceptors. nih.gov These interactions are key to the formation of a stable, three-dimensional supramolecular assembly. nih.gov

Molecular Dynamics Simulations and Docking Studies

Computational methods such as molecular dynamics (MD) simulations and molecular docking are invaluable for exploring the dynamic behavior of a molecule and its potential interactions with biological macromolecules.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. growingscience.com For this compound, this could involve docking it into the active site of a relevant enzyme or receptor. The process generates a binding score, often expressed in kcal/mol, which estimates the binding affinity. A lower binding free energy typically indicates a stronger and more stable interaction between the ligand and the protein. growingscience.com

Docking studies would identify key amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, or electrostatic forces. For example, the nitro group could interact with charged or polar residues, while the tert-butyl and phenyl groups could engage in hydrophobic interactions within the binding pocket. growingscience.com

Table 2: Illustrative Docking Study Results (Note: This table is a hypothetical representation of data from a molecular docking study.)

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |

| Example Kinase | -8.5 | LYS 76, ASP 184 | Hydrogen Bond |

| LEU 130, VAL 64 | Hydrophobic | ||

| Example Transferase | -7.9 | ARG 25, GLU 98 | Salt Bridge |

| PHE 101 | π-π Stacking |

While docking provides a static picture, molecular dynamics simulations can elucidate the conformational flexibility of this compound and the dynamic nature of its interaction with a protein target. MD simulations track the movements of atoms over time, providing insight into how the ligand's conformation might change upon binding. nih.govnih.gov

These simulations can reveal ligand-induced fit mechanisms, where the protein undergoes conformational changes to accommodate the binding of the ligand. nih.gov The flexibility of the glycine (B1666218) linker and the rotational freedom around the amide bond would be of particular interest, as these factors can significantly influence how the molecule adapts to a binding site. Analysis of the simulation trajectories can quantify this flexibility through metrics like Root Mean Square Deviation (RMSD) and Radius of Gyration (Rg). nih.gov

Exploration of Biological Activities and Pharmacological Potential in Research Models Excluding Clinical Human Trials

Investigations into Enzyme-Modulating Activities

There is no available scientific literature detailing the investigation of N-tert-Butyl-N-(4-nitrobenzoyl)glycine as an inhibitor of the following enzymes.

Enteropeptidase Inhibition Studies in In Vitro and Animal Models

No studies were found that evaluated the effects of this compound on enteropeptidase activity.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Research

There is no published research on the potential for this compound to act as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor.

Research into Other Protease or Amidating Monooxygenase Inhibition

No research data is available regarding the inhibitory activity of this compound against other proteases or peptidylglycine alpha-amidating monooxygenase (PAM).

Anticarcinogenic and Anti-Proliferative Research in Cell Lines and Animal ModelsThere is no published research on the anticarcinogenic and anti-proliferative effects of this compound in cell lines or animal models.

In-Depth Analysis of this compound in Preclinical Research

The exploration of novel chemical entities for their potential therapeutic applications is a cornerstone of medicinal chemistry and pharmacology. This article focuses on the biological activities and pharmacological potential of the specific chemical compound this compound, as investigated in various research models. The subsequent sections will delve into its effects on cancer cell metabolism, its interactions with DNA, and its ability to induce programmed cell death in precancerous cells, based on available scientific literature.

Extensive searches of scientific literature and chemical databases did not yield specific studies investigating the impact of this compound on cancer metabolism, including the serine and glycine (B1666218) pathways. While the serine and glycine metabolic pathways are recognized as crucial for cancer cell proliferation and survival, providing necessary precursors for the synthesis of proteins, nucleic acids, and lipids, no research directly links this specific compound to the modulation of these pathways. The role of this pathway in cancer is significant, with enzymes like phosphoglycerate dehydrogenase (PHGDH) and serine hydroxymethyltransferase (SHMT) being key players in providing cancer cells with the building blocks needed for rapid growth and in maintaining cellular redox balance. However, there is currently no available data to suggest that this compound acts as an inhibitor or activator within this critical metabolic network.

A thorough review of available research indicates a lack of specific studies on the DNA binding properties or topoisomerase inhibition potential of this compound. Topoisomerases are vital enzymes that regulate the topology of DNA and are validated targets for a number of clinically important anticancer drugs, which function by trapping the enzyme-DNA cleavage complex, leading to cell death. While compounds with similar structural motifs, such as other N-benzoyl-amino acid derivatives, might be investigated for such properties, no data currently exists in the public domain to confirm or deny that this compound itself has been evaluated for these mechanisms of action.

There is no available scientific literature detailing studies on the induction of apoptosis (programmed cell death) by this compound in preneoplastic cell populations. The selective induction of apoptosis in cells that are in the early stages of malignant transformation is a highly sought-after characteristic for chemopreventive and chemotherapeutic agents. This strategy aims to eliminate potentially cancerous cells before they develop into full-blown tumors. Despite the importance of this area of research, investigations into whether this compound can trigger such a targeted apoptotic response have not been reported.

Applications of N Tert Butyl N 4 Nitrobenzoyl Glycine As a Chemical Scaffold in Drug Discovery

Design and Synthesis of Novel Therapeutic Agents Utilizing the N-tert-Butyl-N-(4-nitrobenzoyl)glycine Motif

The this compound structure serves as a valuable starting point for the synthesis of novel therapeutic agents. The glycine (B1666218) core is a well-established component of many biologically active molecules, and its N-substituents allow for fine-tuning of physicochemical properties. The synthesis of derivatives based on this motif often involves standard peptide coupling reactions or nucleophilic substitution at the carboxylic acid group, allowing for the introduction of a wide range of functional groups to explore structure-activity relationships (SAR).

The presence of the N-tert-butyl group provides steric bulk, which can influence the molecule's conformation and its interaction with biological targets. This can be particularly useful in designing inhibitors that target specific enzyme active sites. The 4-nitrobenzoyl group, with its electron-withdrawing properties, can modulate the reactivity of the adjacent amide bond and introduce specific electronic interactions with a target protein. For instance, similar N-acyl amino acid structures have been explored for the development of selective inhibitors for enzymes like glycine transporter 2 (GlyT2), where modifications to the N-acyl chain and the amino acid headgroup led to potent and selective inhibitors. researchgate.net

The general synthetic route to such N-substituted glycine derivatives can be adapted to produce a variety of analogues. A common approach involves the amidation of a carboxylic acid with a glycine tert-butyl ester, followed by further modifications. nih.gov This modularity in synthesis allows for the systematic exploration of chemical space around the core scaffold.

Scaffold Optimization and Lead Compound Development

Scaffold optimization is a critical process in drug discovery where an initial hit compound is systematically modified to improve its potency, selectivity, and pharmacokinetic properties, ultimately leading to a "lead compound." The this compound scaffold offers several handles for such optimization.

Key optimization strategies for this scaffold would include:

Modification of the Benzoyl Ring: The nitro group on the benzoyl ring can be reduced to an amine, which can then be further functionalized. Alternatively, the nitro group can be replaced with other substituents (e.g., halogens, alkyl groups, cyano groups) to alter electronic properties and explore new interactions with the target. openaccessjournals.com

Variation of the N-Alkyl Group: The tert-butyl group can be replaced with other alkyl or aryl groups to probe the steric and hydrophobic requirements of the binding pocket.

Derivatization of the Carboxylic Acid: The carboxylic acid can be converted to a variety of esters, amides, or other functional groups to enhance cell permeability, modulate solubility, or introduce new binding interactions.

An example of lead optimization in a related class of compounds is the development of enteropeptidase inhibitors. nih.gov In that study, a lead compound based on a glycine derivative was optimized by modifying the amino acid portion and other substituents to enhance inhibitory activity and in vivo efficacy. nih.gov This highlights a general strategy that could be applied to compounds derived from the this compound scaffold. The goal is to build upon an initial active scaffold to develop a compound with a desirable therapeutic profile.

Below is an interactive table illustrating potential modifications for scaffold optimization:

| Modification Site | Original Group | Potential Modifications | Objective |

| Benzoyl Ring | 4-nitro | -NH2, -Cl, -F, -CN, -OCH3 | Modulate electronics, introduce new H-bonding |

| N-Alkyl Group | tert-Butyl | Cyclopentyl, Phenyl, Isopropyl | Alter steric bulk and hydrophobicity |

| Carboxylic Acid | -COOH | -COOCH3, -CONH2, -CONHR | Improve permeability, solubility, target interaction |

Library Synthesis and High-Throughput Screening Initiatives

Combinatorial chemistry and high-throughput screening (HTS) are powerful tools for discovering new drug candidates. The this compound scaffold is well-suited for the creation of compound libraries due to its synthetic tractability. A library of analogues can be generated by systematically varying the substituents at the key modification points identified in the scaffold optimization section.

The synthesis of such a library could be performed using parallel synthesis techniques, where a common intermediate is reacted with a diverse set of building blocks. For example, an activated form of this compound could be reacted with a library of amines to generate a diverse set of amides. Alternatively, the synthesis could start from glycine tert-butyl ester, which is first N-acylated with a library of benzoyl chlorides and then N-alkylated.

Once synthesized, these libraries can be screened against a wide range of biological targets, including enzymes, receptors, and ion channels, using HTS assays. nih.govnih.gov The structural diversity of the library increases the probability of identifying a "hit" compound with the desired biological activity. The data from HTS can then be used to build structure-activity relationships and guide further optimization efforts.

Role in Prodrug Design and Delivery System Research

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body through enzymatic or chemical reactions. This approach is often used to overcome issues with drug delivery, such as poor solubility, low permeability, or lack of site-specificity. nih.gov The this compound structure contains a carboxylic acid group that can be esterified, for example, to a tert-butyl ester, a common strategy for creating prodrugs.

The tert-butyl ester can mask the polar carboxylic acid group, increasing the lipophilicity of the molecule and potentially enhancing its ability to cross cell membranes. Once inside the body, the ester can be hydrolyzed by esterases to release the active carboxylic acid-containing drug. This strategy has been successfully applied to various drugs, including the tolmetin (B1215870) glycine prodrug, where enzymatic hydrolysis releases the active drug. researchgate.net

The this compound scaffold could be incorporated into a drug molecule to create a prodrug with improved pharmacokinetic properties. The specific design of the prodrug would depend on the parent drug molecule and the desired delivery target.

Integration into Peptidomimetics and Protein Mimetics

Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have improved properties, such as increased stability to proteolysis and better oral bioavailability. Protein mimetics are larger molecules designed to replicate the folded structures and functions of proteins. mdpi.com

This compound is an N-substituted amino acid, a class of building blocks commonly used in the synthesis of peptidomimetics. The presence of the N-tert-butyl and N-4-nitrobenzoyl groups prevents the formation of the typical amide backbone hydrogen bonds found in peptides, leading to altered conformational preferences. By incorporating this and other N-substituted glycine units (peptoids) into a peptide sequence, researchers can create novel folded architectures that can mimic the secondary and tertiary structures of proteins.

The synthesis of such peptidomimetics often involves solid-phase synthesis techniques, similar to those used for peptides. nih.gov The this compound building block can be incorporated at specific positions in a sequence to introduce conformational constraints or to act as a recognition element for a biological target.

Utility in the Development of Research Probes and Affinity Ligands

Research probes and affinity ligands are essential tools for studying biological systems. Probes are often used to label and visualize proteins or other biomolecules, while affinity ligands are used to purify proteins or to study binding interactions. The this compound scaffold possesses features that make it suitable for the development of such tools.

The 4-nitro group on the benzoyl ring is a key functional handle. It can be readily reduced to an amine, which can then be coupled to a variety of reporter molecules, such as fluorescent dyes, biotin (B1667282), or radioactive isotopes. This would allow for the creation of probes that can be used in techniques like fluorescence microscopy, western blotting, or affinity pull-down assays.

Furthermore, the scaffold itself can be immobilized on a solid support, such as agarose (B213101) beads, to create an affinity chromatography matrix. openaccessjournals.com This matrix could then be used to purify proteins that bind to the this compound ligand or its derivatives. The specificity of the interaction could be tailored by modifying the scaffold, as discussed in the optimization section.

Future Directions and Emerging Research Avenues for N Tert Butyl N 4 Nitrobenzoyl Glycine

Untapped Biological Targets and Signaling Pathways

Currently, the specific biological targets and signaling pathways modulated by N-tert-Butyl-N-(4-nitrobenzoyl)glycine remain largely unexplored. However, by examining the known activities of its structural components—N-acyl glycines and nitroaromatic compounds—we can hypothesize potential areas of investigation.

N-acyl glycines are a class of endogenous signaling molecules with diverse biological roles. nih.govsigmaaldrich.comavantiresearch.commdpi.comnih.gov They have been shown to interact with a variety of targets, including G-protein coupled receptors (GPCRs) and ion channels, and are involved in processes such as pain perception, inflammation, and neurotransmission. avantiresearch.comacs.orgnih.gov For instance, certain N-acyl glycines are known to modulate glycine (B1666218) receptors, which are crucial in mediating inhibitory neurotransmission in the spinal cord and are considered targets for novel pain therapies. nih.gov The presence of the N-acyl glycine motif in this compound suggests that it could potentially interact with similar targets.

The nitroaromatic moiety also confers a range of biological activities. Nitro compounds are known to exhibit antimicrobial, antineoplastic, and anti-inflammatory properties. researchgate.netnih.gov The nitro group can act as both a pharmacophore and a toxicophore, often through redox cycling mechanisms that generate reactive nitrogen species. researchgate.netnih.gov This suggests that this compound could be investigated for its potential as an antimicrobial or anticancer agent. Furthermore, some nitrobenzamide derivatives have shown anti-inflammatory activity by inhibiting nitric oxide production. researchgate.net

Future research should, therefore, focus on screening this compound against a panel of targets associated with its structural components.

Table 1: Potential Biological Targets for this compound Based on Structural Analogs

| Structural Moiety | Known Biological Activities of Analogs | Potential Targets for Investigation |

| N-acyl glycine | Modulation of pain, inflammation, and neurotransmission. avantiresearch.comnih.govacs.org | Glycine receptors, GPCRs, ion channels. nih.gov |

| Nitroaromatic | Antimicrobial, antineoplastic, anti-inflammatory. researchgate.netnih.gov | Enzymes involved in microbial growth, cancer cell proliferation, and inflammatory pathways. nih.govresearchgate.net |

Advanced Computational Design for Rational Drug Discovery

The rational design of novel therapeutics based on the this compound scaffold can be significantly accelerated through the use of advanced computational methods. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and in silico target prediction can provide valuable insights into its potential interactions and guide the synthesis of more potent and selective derivatives. nih.govnih.govmdpi.comnih.govf1000research.com

Molecular docking studies could be employed to predict the binding mode of this compound with hypothesized biological targets, such as glycine receptors or enzymes involved in cancer pathways. By understanding the key interactions at the molecular level, modifications to the chemical structure can be proposed to enhance binding affinity and specificity. For example, studies on other nitrobenzoyl derivatives have successfully used molecular docking to understand their binding to enzymes like inducible nitric oxide synthase (iNOS). researchgate.net

QSAR studies can establish a mathematical relationship between the chemical structure of a series of this compound analogs and their biological activity. nih.govmdpi.com This can help in identifying the key physicochemical properties that govern the compound's efficacy, such as hydrophobicity, electronic properties, and steric factors. Such models have been successfully applied to other N-aryl derivatives to predict their activity against targets relevant to Alzheimer's disease. nih.gov

Furthermore, in silico target prediction tools can be used to screen this compound against large databases of known protein structures to identify potential new biological targets. nih.govnih.govf1000research.com These methods, which are often based on ligand similarity or machine learning algorithms, can provide a ranked list of potential interacting proteins, which can then be validated experimentally. nih.govacs.org

Fragment-based drug discovery (FBDD) is another promising avenue. nih.govproteopedia.orgfrontiersin.orgnih.govzobio.com The N-tert-butyl, glycine, and 4-nitrobenzoyl fragments could each be explored for their binding to different protein targets. Hits from these fragment screens could then be linked or grown to generate novel lead compounds with improved pharmacological profiles.

Green Chemistry Approaches to Synthesis and Derivatization

The development of environmentally benign synthetic methods is a critical aspect of modern drug discovery. For this compound, several green chemistry approaches can be envisioned for its synthesis and derivatization, focusing on the use of safer reagents, solvents, and catalytic systems.

The synthesis of the amide bond is a key step in the preparation of this compound. Recent advancements in catalysis offer greener alternatives to traditional coupling reagents. For instance, nickel-based nanocatalysts have been shown to be effective for the reductive amidation of esters with nitro compounds, providing a more step-economical route. nih.gov The direct use of nitroarenes in this manner avoids the need for a separate reduction step to the corresponding aniline (B41778).

The nitration of the benzoyl moiety is another critical transformation. Traditional nitrating agents like nitric acid and sulfuric acid mixtures pose significant environmental and safety hazards. Greener alternatives include the use of solid-supported reagents, such as inorganic nitrates on silica (B1680970) gel, which can lead to cleaner and more selective reactions. url.edu Urea (B33335) nitrate (B79036) in the presence of sulfuric acid has also been reported as a milder and more regioselective nitrating agent for aromatic compounds. nih.gov Furthermore, biocatalytic approaches using engineered enzymes for aromatic nitration are emerging as highly selective and environmentally friendly methods. nih.gov

For the glycine component, green synthetic methods for N-substituted glycine derivatives have been developed. These often involve reactions in aqueous media, avoiding the use of hazardous organic solvents. nih.gov The use of reagents like tert-butyl nitrite (B80452) (TBN) has also been explored for various transformations, including the synthesis of N-nitrosoamides and carboxylic acids from amides under mild conditions, which could be relevant for derivatization studies. researchgate.netnih.govrsc.org

Table 2: Potential Green Chemistry Approaches for the Synthesis of this compound

| Synthetic Step | Traditional Method | Potential Green Alternative |

| Amide bond formation | Coupling reagents (e.g., DCC, HOBt) | Nickel-catalyzed reductive amidation of an ester with a nitro compound. nih.gov |

| Nitration | Mixed acid (HNO₃/H₂SO₄) | Solid-supported nitrates, urea nitrate, biocatalysis. nih.govurl.edunih.gov |

| Glycine modification | Use of hazardous solvents | Synthesis in aqueous media. nih.gov |

Multi-Targeting Strategies and Polypharmacology Research

The concept of polypharmacology, where a single drug molecule interacts with multiple targets, is gaining traction as a strategy to address complex diseases and combat drug resistance. nih.govacs.orgurl.edunih.govtandfonline.com The structural features of this compound, with its distinct pharmacophoric elements, make it a candidate for investigation as a multi-targeting agent.

The combination of a glycine derivative and a nitroaromatic ring within the same molecule suggests the potential for simultaneous modulation of different biological pathways. For instance, it could potentially target a glycine transporter while also exerting anti-inflammatory effects through the inhibition of an enzyme in the inflammatory cascade.

Computational polypharmacology prediction tools can be instrumental in identifying potential off-targets for this compound. nih.govacs.orgurl.edunih.govtandfonline.com These web-based tools and algorithms use ligand similarity, machine learning, and network analysis to predict a compound's interaction profile across a wide range of proteins. Such in silico predictions can generate hypotheses for experimental validation and guide the design of derivatives with a desired multi-target profile.

Future research in this area would involve a systematic screening of this compound against a diverse panel of biological targets, informed by computational predictions. This could uncover novel therapeutic opportunities for this compound in diseases where a multi-pronged approach is beneficial, such as in certain cancers or neurodegenerative disorders.

Exploration of New Application Domains in Chemical Biology

Beyond its potential as a therapeutic agent, this compound and its derivatives could serve as valuable tools in chemical biology to probe and understand complex biological processes.

One potential application is in the development of chemical probes. By modifying the structure of this compound, for example, by introducing a reporter tag such as a fluorophore or a biotin (B1667282) moiety, it could be used to identify and visualize its biological targets within cells or tissues. Such probes are invaluable for target validation and for studying the spatial and temporal dynamics of protein function.

The principles of activity-based protein profiling (ABPP) could also be applied. If this compound is found to bind covalently to a specific target, it could be developed into an activity-based probe to selectively label and quantify the active state of that protein in complex biological samples.

Furthermore, the N-acyl glycine scaffold has been utilized in the field of metabolomics. Derivatization of N-acyl glycines with reagents like 3-nitrophenylhydrazine (B1228671) has been shown to improve their detection by mass spectrometry, enabling targeted analysis of these metabolites in biological fluids. acs.org This suggests that this compound could potentially be used as an internal standard or as part of a library for developing new analytical methods in metabolomics. The unique combination of the tert-butyl and nitrobenzoyl groups could provide distinct mass spectrometric fragmentation patterns, aiding in its identification and quantification.

The study of N-acyl imidazoles in chemical biology for the chemical modification of proteins and RNAs also opens up avenues for exploring the reactivity and application of this compound derivatives in this space. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.